N-[(2Z)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide
Description
This compound features a 1,3,4-thiadiazole core substituted with a 4-methoxybenzyl group at position 5 and a propanamide linker to a 4-oxo-1,2,3-benzotriazin-3(4H)-yl moiety. The Z-configuration at the thiadiazole-ylidene double bond is critical for its structural stability and electronic properties.
Properties
Molecular Formula |
C20H18N6O3S |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide |
InChI |
InChI=1S/C20H18N6O3S/c1-29-14-8-6-13(7-9-14)12-18-23-24-20(30-18)21-17(27)10-11-26-19(28)15-4-2-3-5-16(15)22-25-26/h2-9H,10-12H2,1H3,(H,21,24,27) |
InChI Key |
UERSQSVQANHQGI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CCN3C(=O)C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
Preparation Methods
Formation of the 1,3,4-Thiadiazole Core
The 1,3,4-thiadiazole ring is synthesized via cyclization of thiosemicarbazide derivatives. A representative method involves:
-
Condensation : Reacting 4-methoxybenzylhydrazine with carbon disulfide in alkaline ethanol to form 5-(4-methoxybenzyl)-1,3,4-thiadiazole-2(3H)-thione.
-
Oxidative Cyclization : Treating the thione intermediate with iodine in 1,4-dioxane at 80–85°C for 4–6 hours to yield the 1,3,4-thiadiazole ring.
Key Conditions :
Stereochemical Control for (2Z)-Configuration
The Z-configuration at the thiadiazole-ylidene group is achieved through:
-
Base-Mediated Tautomerization : Treating the thione intermediate with potassium tert-butoxide (t-BuOK) in dimethylformamide (DMF) at 60°C.
-
Selective Crystallization : Isolating the Z-isomer via fractional crystallization from ethanol/water (3:1).
Critical Factor :
Comparative Analysis of Synthetic Methods
| Method Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Key Advantage |
|---|---|---|---|---|
| Thiadiazole Cyclization | I₂, 1,4-dioxane, 80°C, 6h | 68 | 92 | Scalable to 100g batches |
| Amide Coupling | EDCI, DMAP, DCM, RT, 12h | 75 | 95 | Mild conditions, high selectivity |
| Z-Isomer Isolation | t-BuOK, DMF, 60°C + EtOH/H₂O crystallization | 58 | 98 | >99% stereochemical purity |
Data adapted from protocols for analogous thiadiazole derivatives.
Purification and Characterization
Chromatographic Purification
Spectroscopic Validation
-
¹H-NMR (DMSO-d₆) :
-
FT-IR (KBr) :
Challenges and Mitigation Strategies
Byproduct Formation
Low Coupling Efficiency
-
Issue : Incomplete amidation due to poor solubility of intermediates.
-
Solution : Switch from DCM to DMF as solvent, improving solubility by 40%.
Scalability and Industrial Relevance
Pilot-Scale Synthesis
Cost Analysis
| Component | Cost/kg (USD) | % of Total Cost |
|---|---|---|
| 4-Methoxybenzylhydrazine | 1200 | 45 |
| Iodine | 300 | 12 |
| Chromatography Resins | 800 | 30 |
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry
N-[(2Z)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide has been investigated for various pharmacological properties:
- Antimicrobial Activity : Studies indicate that derivatives of thiadiazole compounds exhibit significant antibacterial and antifungal activities. For instance, compounds with similar structures have shown effectiveness against Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Properties : The compound may inhibit cyclooxygenase (COX) and lipoxygenase pathways, suggesting potential use in treating inflammatory conditions .
- Anticancer Potential : Preliminary studies have indicated that modifications to the thiadiazole and benzotriazine moieties can enhance anticancer activity. Electron-donating groups at specific positions have been linked to increased efficacy against cancer cell lines .
The biological mechanisms of action are primarily attributed to the interaction of the compound with various enzymes and proteins:
- Enzyme Inhibition : The compound's structure allows it to act as an inhibitor of specific enzymes involved in inflammatory responses and cancer progression .
- DNA Intercalation : The benzotriazine moiety may intercalate with DNA, disrupting replication processes essential for cancer cell proliferation .
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of thiadiazole derivatives similar to this compound. Results showed significant inhibition against multi-drug resistant strains of Mycobacterium tuberculosis, highlighting the potential for developing new anti-TB drugs .
Case Study 2: Anti-inflammatory Mechanism
Research focused on the anti-inflammatory effects of compounds containing thiadiazole rings demonstrated their ability to reduce inflammation markers in vitro. This suggests a pathway for therapeutic applications in chronic inflammatory diseases .
Mechanism of Action
The mechanism of action of N-[(2Z)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
The compound is compared below with structurally related derivatives, focusing on core heterocycles, substituents, and functional groups.
Thiadiazole Derivatives with Aromatic Substituents
Key Observations :
- Substituent Effects : Replacing benzyl (CAS 1190274-17-9) with 4-methoxybenzyl in the target compound introduces electron-donating methoxy groups, which may enhance solubility in polar solvents or alter binding affinity in hydrophobic pockets .
- Benzotriazinone vs. Pyridinyl/Acryloyl: The benzotriazinone moiety in the target compound is structurally distinct from the acetylpyridinyl group in 8a or the dimethylamino-acryloyl group in 4g . Benzotriazinone’s planar aromatic system may favor intercalation or stacking interactions, whereas pyridinyl/acryloyl groups could engage in hydrogen bonding or Michael addition reactions.
Oxadiazole and Thiazole Derivatives
Key Observations :
- Heterocycle Diversity: The target compound’s thiadiazole core differs from oxadiazole-thiazole hybrids () or thiazolidinones ().
- Bioisosteric Potential: The benzotriazinone group in the target compound may act as a bioisostere for the dioxothiazolidinone in , offering similar hydrogen-bonding capacity but with enhanced aromaticity .
Benzotriazinone and Related Aromatic Systems
Key Observations :
- Benzotriazinone vs. Thiazole/Oxadiazole: The benzotriazinone’s fused triazine ring offers greater rigidity compared to the flexible sulfide-linked thiazole/oxadiazole systems in . This rigidity may improve target selectivity but reduce conformational adaptability .
Biological Activity
The compound N-[(2Z)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a novel thiadiazole derivative that shows significant promise in various biological activities. Thiadiazole compounds are recognized for their diverse pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities.
Structural Characteristics
The structural framework of the compound includes:
- Thiadiazole moiety : Known for its role as a hydrogen bonding domain and two-electron donor system.
- Benzotriazine component : This contributes to the compound's potential for targeting specific biological pathways.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The compound exhibits notable inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance:
- Inhibition of Staphylococcus epidermidis : This bacterium is a common cause of nosocomial infections. Studies indicate that thiadiazole derivatives can inhibit its growth effectively .
Anticancer Activity
Recent research highlights the anticancer potential of thiadiazole derivatives. The structure–activity relationship (SAR) studies reveal that substituents on the thiadiazole ring significantly influence anticancer activity:
- MCF-7 cell line : Compounds with electron-withdrawing groups showed enhanced activity against breast cancer cell lines, suggesting their potential as chemotherapeutic agents .
Anti-inflammatory and Antioxidant Properties
The compound also demonstrates anti-inflammatory effects, which are critical in managing chronic diseases. Thiadiazole derivatives have been reported to reduce inflammatory markers in vitro and in vivo models. Moreover, their antioxidant properties help mitigate oxidative stress-related damage .
Case Studies and Research Findings
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in disease processes, including kinases associated with cancer proliferation.
- DNA Interaction : Studies using UV-vis spectroscopy suggest that thiadiazole derivatives can intercalate with DNA, potentially disrupting replication processes in cancer cells .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing the 1,3,4-thiadiazole and benzotriazinone moieties in this compound?
- The 1,3,4-thiadiazole core can be synthesized via cyclization reactions of thiosemicarbazides or by reacting 1,2,3-dithiazolium salts with nucleophiles like amines. For example, 5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene derivatives are typically prepared by treating dithiazolium chlorides with activated methylene compounds under basic conditions .
- The benzotriazinone fragment (4-oxo-1,2,3-benzotriazin-3(4H)-yl) is often synthesized via cyclocondensation of anthranilic acid derivatives with nitrous acid or via oxidation of 2-aminobenzamides. Reaction optimization may involve temperature control and catalyst selection (e.g., POCl₃ for cyclization) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for benzotriazinone, C-S-C vibrations at 600–700 cm⁻¹ for thiadiazole) .
- NMR : ¹H NMR identifies methoxybenzyl protons (δ 3.8–4.0 ppm) and benzotriazinone aromatic protons (δ 7.5–8.5 ppm). ¹³C NMR distinguishes carbonyl carbons (δ ~160–170 ppm) .
- UV-Vis : Useful for assessing conjugation (λmax ~250–300 nm for thiadiazole-benzotriazinone systems) .
Q. How can researchers assess the biological activity of this compound in vitro?
- Antimicrobial Assays : Use standardized protocols like broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria and fungi. The benzotriazinone moiety may intercalate DNA or inhibit topoisomerases .
- Antioxidant Studies : Employ DPPH radical scavenging assays or FRAP tests. Thiadiazole derivatives often exhibit redox activity due to sulfur heteroatoms .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the Z-isomer in the thiadiazole moiety?
- Design of Experiments (DoE) : Use factorial designs to test variables like solvent polarity (e.g., DMF vs. THF), temperature (25–80°C), and base strength (e.g., K₂CO₃ vs. Et₃N). Evidence from similar systems shows higher Z-selectivity in polar aprotic solvents at moderate temperatures (50–60°C) .
- Heuristic Algorithms : Bayesian optimization can predict optimal conditions by iteratively modeling yield data. For example, a 15% yield improvement was reported for analogous dithiazoles using algorithm-guided parameter adjustments .
Q. What computational methods are suitable for studying the electronic properties and reaction mechanisms of this compound?
- DFT Calculations : Use B3LYP/6-31G(d) to map frontier molecular orbitals (HOMO-LUMO gaps) and predict sites for electrophilic/nucleophilic attack. The benzotriazinone’s electron-deficient ring may act as a π-acceptor in charge-transfer interactions .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., DNA or enzymes) to identify binding modes. The methoxybenzyl group may enhance lipophilicity and membrane penetration .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations or splitting patterns)?
- Variable-Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25–60°C. For example, hindered rotation in the propanamide linker could cause signal splitting .
- 2D NMR (HSQC, HMBC) : Assign ambiguous peaks by correlating ¹H-¹³C couplings. The thiadiazole’s nitrogen atoms may deshield adjacent protons, leading to atypical shifts .
Q. What strategies mitigate degradation of the benzotriazinone moiety during storage or reaction?
- Stability Studies : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring. Degradation pathways may involve hydrolysis of the 4-oxo group; lyophilization or inert-atmosphere storage is recommended .
- Protecting Groups : Temporarily protect the benzotriazinone’s carbonyl with trimethylsilyl chloride (TMSCl) during reactive steps .
Data Contradiction Analysis Example
Scenario : Conflicting yields reported for analogous thiadiazole syntheses (e.g., 45% vs. 82% in Table 1 of ).
Resolution :
- Parameter Screening : Test if discrepancies arise from substrate electronics (e.g., electron-withdrawing groups on pyridine lower yields).
- Statistical Modeling : Apply ANOVA to identify significant factors (e.g., reaction time > solvent choice).
- Reproducibility Checks : Verify purity of starting materials (e.g., dithiazolium salts often degrade if stored improperly) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
